[3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
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Overview
Description
[3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone: is a complex organic compound with a unique structure that combines a piperidine ring, a phenylprop-2-enyl group, and a pyrrolidin-1-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. The phenylprop-2-enyl group is introduced through a series of reactions, including alkylation and coupling reactions. The final step involves the formation of the methanone linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound may be used as a probe to study receptor-ligand interactions, given its structural similarity to certain bioactive molecules.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting neurological disorders due to its piperidine and pyrrolidine components.
Industry: In the materials science field, the compound can be used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Piperacillin Related Compound E: A piperazine derivative used as a reference standard in pharmaceutical analysis.
Uniqueness: What sets [3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-25(27-16-4-5-17-27)22-11-6-12-24(20-22)29-23-13-18-26(19-14-23)15-7-10-21-8-2-1-3-9-21/h1-3,6-12,20,23H,4-5,13-19H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXPXPPKKMXIGL-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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